Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate
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Overview
Description
Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C17H17BrO3 and a molecular weight of 349.2 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is characterized by its unique structure, which includes a bromine atom, an ethyl ester group, and a 4-methylbenzyl ether moiety.
Preparation Methods
The synthesis of Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxybenzoic acid and 4-methylbenzyl chloride.
Esterification: The carboxylic acid group of 3-bromo-4-hydroxybenzoic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 3-bromo-4-hydroxybenzoate.
Chemical Reactions Analysis
Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated aromatic compounds.
Medicine: While not used directly in medicine, it serves as a precursor for the synthesis of potential pharmaceutical agents.
Industry: The compound is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate involves its interaction with various molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate can be compared with other similar compounds such as:
Ethyl 3-bromo-4-methylbenzoate: This compound lacks the 4-methylbenzyl ether moiety, making it less complex and potentially less reactive in certain chemical reactions.
Ethyl 4-((4-methylbenzyl)oxy)benzoate:
4-((4-methylbenzyl)oxy)benzoic acid: This compound lacks the ethyl ester group, which affects its solubility and reactivity in various chemical reactions.
This compound stands out due to its unique combination of functional groups, making it a versatile compound in research and development.
Biological Activity
Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
This compound is characterized by its aromatic structure, which contributes to its stability and reactivity. The compound features a bromine atom and an ester group that enhance its interaction with biological targets.
Molecular Formula: C17H18BrO3
Molecular Weight: 360.23 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The bromine atom may facilitate binding to enzymes or receptors, thereby modulating biochemical pathways. Research indicates that compounds with similar structures exhibit significant interactions with cellular processes, including:
- Antimicrobial Activity: The compound has shown promise in inhibiting the growth of certain bacterial strains.
- Anticancer Properties: Preliminary studies suggest potential efficacy against various cancer cell lines.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound. In vitro studies demonstrated its effectiveness against several pathogenic microorganisms.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. A study evaluated its effects on different cancer cell lines, including breast and lung cancer cells.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 15 µM | |
A549 (Lung Cancer) | 20 µM |
The observed IC50 values suggest that the compound exhibits significant cytotoxic effects on these cancer cell lines, warranting further investigation into its mechanism of action.
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study assessed the antimicrobial activity of this compound against a panel of bacteria and fungi. The results indicated a broad-spectrum activity, particularly against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.
- Cancer Cell Line Testing : In a series of experiments involving various cancer cell lines, the compound was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways. This finding highlights its potential as an anticancer agent that warrants further exploration in vivo.
Properties
Molecular Formula |
C17H17BrO3 |
---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
ethyl 3-bromo-4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H17BrO3/c1-3-20-17(19)14-8-9-16(15(18)10-14)21-11-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3 |
InChI Key |
YLUVDZDJBWPTDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)C)Br |
Origin of Product |
United States |
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